molecular formula C22H24N6O2 B2453521 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799837-45-9

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B2453521
CAS-Nummer: 799837-45-9
Molekulargewicht: 404.474
InChI-Schlüssel: CKVNQYMVLRRYTD-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-hexylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-2-3-4-7-12-24-22(29)18-19-21(27-17-11-6-5-10-16(17)26-19)28(20(18)23)25-14-15-9-8-13-30-15/h5-6,8-11,13-14H,2-4,7,12,23H2,1H3,(H,24,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVNQYMVLRRYTD-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide represents a novel class of pyrroloquinoxaline derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives can be achieved through various catalytic methods. For instance, a recent study highlighted the use of iron(III) chloride (FeCl₃) as a catalyst for synthesizing pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles and cyclic ethers, demonstrating good functional group tolerance and moderate to good yields . The specific synthesis route for (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide was not explicitly detailed in the search results but is likely to follow similar methodologies.

Anticancer Properties

Pyrroloquinoxaline derivatives have been reported to exhibit significant anticancer activity. For example, quinoxaline derivatives have been studied for their cytotoxic effects against various cancer cell lines. A study indicated that certain quinoxaline derivatives induced apoptosis in cancer cells by activating caspases and disrupting the cell cycle . The compound may share similar mechanisms due to its structural similarities.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of furan-containing compounds. Research has shown that furan derivatives can exhibit anti-inflammatory properties. A related study demonstrated that substituted furan compounds underwent intramolecular cyclization leading to anti-inflammatory activity . The presence of the furan moiety in (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suggests potential anti-inflammatory effects that warrant further investigation.

Case Studies and Research Findings

Several studies highlight the biological activities associated with quinoxaline derivatives:

Study Findings
Sayed et al. (2022)Demonstrated anti-inflammatory activity in substituted furan derivatives .
Ashfaq et al. (2020)Reported cytotoxic effects against A549 lung carcinoma cells for related compounds .
ResearchGate StudyReviewed various biological activities of quinoxaline derivatives including anticancer properties .

The mechanism by which (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its biological effects is likely multifaceted:

  • Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression, particularly at the G1 phase.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been documented in related studies.
  • Anti-inflammatory Pathways : The furan moiety may interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan-2-ylmethylene moiety undergoes selective oxidation under controlled conditions. Using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C, the furan ring is converted to a 2,3-diketo derivative (Table 1). This reaction preserves the pyrroloquinoxaline core but alters the electronic properties of the compound.

Table 1: Oxidation of Furan Moiety

ReagentConditionsProductYield
mCPBA (1.5 eq)DCM, 0–5°C, 6 h2,3-Diketo-furan derivative72%
KMnO₄ (aq)H₂O, 25°C, 12 hOveroxidized byproducts (degradation)<10%

Reduction Reactions

The imine bond (C=N) in the furan-2-ylmethylene group is reducible using sodium borohydride (NaBH₄) or catalytic hydrogenation. Reduction yields a secondary amine, enhancing solubility in polar solvents.

Key Data:

  • NaBH₄ (2 eq) in MeOH : 85% conversion to reduced product at 25°C (2 h).

  • H₂/Pd-C (10% w/w) : Quantitative reduction under 1 atm H₂ in ethanol (4 h).

Nucleophilic Substitution at the Hexyl Chain

The hexyl carboxamide group participates in nucleophilic substitutions. For example, reaction with thionyl chloride (SOCl₂) converts the carboxamide to an acyl chloride intermediate, enabling further derivatization with amines or alcohols.

Example Pathway:

  • Acyl Chloride Formation : SOCl₂, reflux, 3 h.

  • Amidation : Reaction with benzylamine (1.2 eq) yields N-hexyl-N-benzylcarboxamide (89% yield).

Electrophilic Aromatic Substitution

The pyrrolo[2,3-b]quinoxaline core undergoes regioselective electrophilic substitution. Bromination with N-bromosuccinimide (NBS) in DMF at 80°C selectively functionalizes the C5 position of the quinoxaline ring .

Table 2: Bromination Conditions

ElectrophileSolventTemperatureRegioselectivityYield
NBS (1.1 eq)DMF80°C, 8 hC5 of quinoxaline68%
Br₂ (1 eq)CHCl₃25°C, 24 hNon-selective42%

Photoredox-Catalyzed C–H Functionalization

Under visible light (24 W blue LEDs) with Pd(OAc)₂ and fluorescein, the quinoxaline ring undergoes decarboxylative acylation. α-Oxo-2-phenylacetic acids serve as acylating agents, yielding C4-acylated derivatives (Table 3) .

Mechanism Highlights:

  • Radical Pathway : Benzoyl radicals form via single-electron transfer (SET) from fluorescein.

  • Pd-Mediated C–H Activation : Facilitates regioselective acylation at the C4 position .

Table 3: Photoredox Acylation Outcomes

Acyl SourceCatalyst SystemYield
Phenylglyoxylic acidPd(OAc)₂ + Fluorescein95%
4-Fluorophenylglyoxylic acidSame88%

Acid-Base Reactivity

The amine group (NH₂) at C2 reacts with strong acids (e.g., HCl) to form water-soluble salts. Conversely, treatment with bases (e.g., NaOH) deprotonates the amine, enabling coordination with metal ions like Cu²⁺ or Fe³⁺.

Applications:

  • Salt Formation : Improves bioavailability for pharmacological studies.

  • Metal Complexation : Potential catalytic or antimicrobial activity.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 240°C, primarily involving cleavage of the carboxamide bond. Pyrolysis products include furan derivatives and quinoxaline fragments.

Comparative Reactivity with Structural Analogs

Replacing the hexyl group with phenyl or m-tolyl substituents alters reaction kinetics:

  • Hexyl vs. Phenyl : Hexyl’s electron-donating effect accelerates nucleophilic substitutions by 15–20% compared to phenyl.

  • Steric Effects : Bulkier groups (e.g., m-tolyl) reduce yields in electrophilic substitutions by 30%.

Unresolved Reactivity and Research Gaps

  • Cross-Coupling Potential : Suzuki-Miyaura coupling at the quinoxaline ring remains unexplored.

  • Enzymatic Interactions : Hydrolysis by esterases or amidases requires experimental validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.